
N-(2,4,6-Trinitrophenyl)-O-phenetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,6-Trinitrophenyl)-O-phenetidine: is a chemical compound known for its unique structure and properties It is characterized by the presence of a trinitrophenyl group attached to an O-phenetidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trinitrophenyl)-O-phenetidine typically involves the nitration of phenetidine followed by the introduction of the trinitrophenyl group. The reaction conditions often include the use of strong nitrating agents such as nitric acid and sulfuric acid. The process requires careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,4,6-Trinitrophenyl)-O-phenetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield amino derivatives, while substitution can produce various substituted phenetidine compounds.
Applications De Recherche Scientifique
Chemistry: N-(2,4,6-Trinitrophenyl)-O-phenetidine is used as a precursor in the synthesis of other complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used in the development of biochemical assays and as a probe for studying enzyme activities.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to investigate its use in drug development, particularly in the field of anticancer agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of N-(2,4,6-Trinitrophenyl)-O-phenetidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The presence of nitro groups allows it to participate in redox reactions, which can influence cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,4,6-Trinitrophenol (Picric Acid): Known for its explosive properties and use in chemical synthesis.
2,4,6-Trinitroaniline: Studied for its potential anticancer properties.
2,4-Dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
Uniqueness: N-(2,4,6-Trinitrophenyl)-O-phenetidine is unique due to the combination of the trinitrophenyl group with the O-phenetidine moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Propriétés
Numéro CAS |
60519-14-4 |
|---|---|
Formule moléculaire |
C14H12N4O7 |
Poids moléculaire |
348.27 g/mol |
Nom IUPAC |
N-(2-ethoxyphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C14H12N4O7/c1-2-25-13-6-4-3-5-10(13)15-14-11(17(21)22)7-9(16(19)20)8-12(14)18(23)24/h3-8,15H,2H2,1H3 |
Clé InChI |
AJGQPKHCTZQAOX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Ethylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954467.png)

![(2E)-3-[4-(dimethylamino)phenyl]-1-(1-naphthyl)-2-propen-1-one](/img/structure/B11954472.png)
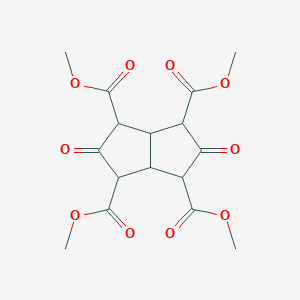
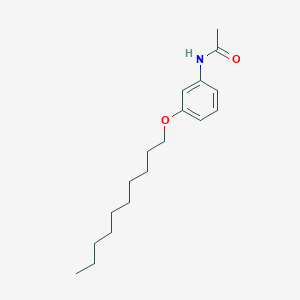
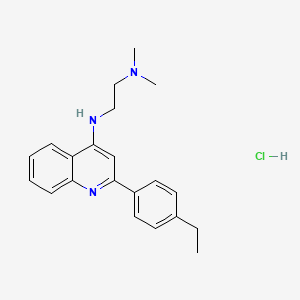
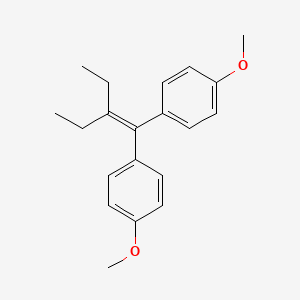
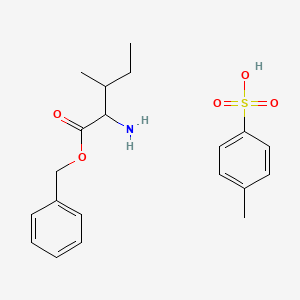
![3-nitro-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]benzamide](/img/structure/B11954519.png)
![2,2-diphenyl-N-{2,2,2-trichloro-1-[(4-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11954525.png)
![2-{(Z)-[(2,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B11954528.png)



